molecular formula C6HClN4 B3056531 5-Chloropyrazine-2,3-dicarbonitrile CAS No. 72111-57-0

5-Chloropyrazine-2,3-dicarbonitrile

Cat. No.: B3056531
CAS No.: 72111-57-0
M. Wt: 164.55 g/mol
InChI Key: XMUYZFOAVMMUNE-UHFFFAOYSA-N
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Description

5-Chloropyrazine-2,3-dicarbonitrile is an organic compound that belongs to the class of pyrazine derivatives. It has been identified as a potential synthetic intermediate for the preparation of a wide range of organic compounds, including pharmaceuticals, agrochemicals, and chemical catalysts.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloropyrazine-2,3-dicarbonitrile typically involves the reaction of pyrazine-2,3-dicarbonitrile with chlorine. One common method involves the use of triethylamine in acetone at 20°C for 2 hours . Another method involves the reaction of pyrazine-2,3-dicarbonitrile with substituted hydrazines .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the literature. the compound’s synthesis generally follows similar procedures to those used in laboratory settings, with potential scaling up of reaction conditions and optimization for higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

5-Chloropyrazine-2,3-dicarbonitrile undergoes various types of chemical reactions, including:

    Substitution Reactions: It can react with different nucleophiles to replace the chlorine atom.

    Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic compounds.

Common Reagents and Conditions

    Triethylamine in Acetone: Used for substitution reactions.

    Substituted Hydrazines: Used for cyclization reactions.

Major Products

The major products formed from these reactions include substituted pyrazine derivatives and more complex heterocyclic compounds.

Scientific Research Applications

5-Chloropyrazine-2,3-dicarbonitrile has several scientific research applications, including:

    Chemistry: Used as a synthetic intermediate for the preparation of various organic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug discovery and development.

    Industry: Utilized in the synthesis of chemical catalysts and other industrially relevant compounds.

Comparison with Similar Compounds

Similar Compounds

    5,6-Dichloropyrazine-2,3-dicarbonitrile: Another chlorinated pyrazine derivative with similar synthetic applications.

    Pyrazine-2,3-dicarbonitrile: The non-chlorinated parent compound used as a starting material for the synthesis of 5-Chloropyrazine-2,3-dicarbonitrile.

Uniqueness

This compound is unique due to the presence of a chlorine atom, which can be selectively substituted to introduce various functional groups. This makes it a versatile intermediate for the synthesis of a wide range of compounds with diverse applications.

Properties

IUPAC Name

5-chloropyrazine-2,3-dicarbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6HClN4/c7-6-3-10-4(1-8)5(2-9)11-6/h3H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMUYZFOAVMMUNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=C(C(=N1)C#N)C#N)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6HClN4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80512671
Record name 5-Chloropyrazine-2,3-dicarbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80512671
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.55 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

72111-57-0
Record name 5-Chloropyrazine-2,3-dicarbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80512671
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-chloropyrazine-2,3-dicarbonitrile
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

2,3-Dicyano-5-hydroxypyrazine (7.30 g; 0.05 mole) was dissolved in 70 g (0.59 mole) of thionyl chloride, and the solution was cooled to 0° to 5° C. With stirring, 4.80 g (0.06 mole) of pyridine was added dropwise over the period of 15 minutes. Then, the mixture was stirred at 70° C. for 2 hours. After the reaction, the excess of thionyl chloride was distilled off under reduced pressure, and the residue was extracted with 150 ml of chloroform. The chloroform solution was washed twice with 50 ml of water, and dried over anhydrous calcium chloride, and then the solvent was distilled off to afford a red solid. Recrystallization of the solid from benzene afforded 6.30 g (yield 77%) of 2,3-dicyano-5-chloropyrazine.
Quantity
7.3 g
Type
reactant
Reaction Step One
Quantity
70 g
Type
reactant
Reaction Step One
Quantity
4.8 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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